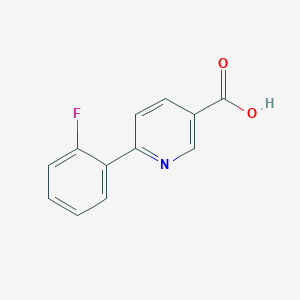

6-(2-Fluorophenyl)nicotinic acid

Descripción

Contextual Background of Nicotinic Acid Derivatives in Pharmaceutical Chemistry

Nicotinic acid and its derivatives have long been a fertile ground for pharmaceutical research, demonstrating a wide spectrum of biological activities. nih.gov Beyond its fundamental role as a vitamin in preventing pellagra, nicotinic acid itself has been used to manage high cholesterol levels. nih.gov However, the therapeutic applications of its derivatives are far more extensive. nih.gov

Researchers have successfully synthesized nicotinic acid derivatives with analgesic and anti-inflammatory properties. researchgate.net Furthermore, some derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov The pyridine (B92270) ring of nicotinic acid is a key structural feature found in numerous agrochemicals, highlighting the versatility of this scaffold in biological applications beyond human medicine. dovepress.com The derivatization of nicotinic acid can also lead to compounds with antimicrobial activity, offering potential new avenues for combating infectious diseases. researchgate.net

Rationale for Investigating the 6-(2-Fluorophenyl)nicotinic Acid Scaffold

The rationale for investigating the this compound scaffold is rooted in the principles of medicinal chemistry, where the introduction of specific substituents can modulate the biological activity, physicochemical properties, and pharmacokinetic profile of a parent molecule.

The introduction of an aryl group at the 6-position of the nicotinic acid ring is a common strategy to create novel derivatives. For instance, the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones has been explored for their potential biological activities. mdpi.com The phenyl group in this position can engage in various interactions with biological targets, and its substitution pattern can be fine-tuned to optimize these interactions.

Overview of Current Research Trajectories and Key Challenges

Current research on nicotinic acid derivatives is multifaceted, with trajectories aimed at discovering new therapeutic agents for a range of diseases. nih.gov A significant area of focus is the development of novel anti-inflammatory drugs with improved safety profiles. nih.gov Additionally, the synthesis of nicotinic acid-based compounds as potential antimicrobial agents continues to be an active area of investigation. researchgate.net

A key challenge in the synthesis of 6-arylnicotinic acids, including this compound, is the formation of the carbon-carbon bond between the pyridine ring and the phenyl ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. yonedalabs.com However, this reaction can present several challenges. A sluggish reaction can occur with aryl chlorides, which are often used as starting materials, due to the slow oxidative addition of palladium to the carbon-chlorine bond. quora.com The basic conditions typically required for the Suzuki coupling can also lead to the degradation of base-sensitive substrates. quora.com Furthermore, issues with solubility of the reactants can hinder the reaction, and the boronic acid component can be prone to degradation over time, a process known as deborylation. researchgate.net

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound and related compounds encompasses several key objectives:

Development of Efficient Synthetic Routes: A primary objective is to establish robust and efficient synthetic methodologies for the preparation of this compound and its derivatives. This includes optimizing reaction conditions for cross-coupling reactions to overcome the challenges mentioned previously.

Investigation of Biological Activity: A central goal is to screen these novel compounds for a range of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to the this compound scaffold affect its biological activity is crucial. This involves synthesizing a library of related compounds with variations in the substitution pattern of the phenyl ring and the nicotinic acid core.

Elucidation of a Mechanism of Action: For compounds that exhibit significant biological activity, a key objective is to understand their mechanism of action at the molecular level. This involves identifying the specific biological targets with which they interact.

Compound Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C12H8FNO2 |

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 6-(2-fluorophenyl)pyridine-3-carboxylic acid |

| Canonical SMILES | C1=CC=C(C(=C1)F)C2=CN=C(C=C2)C(=O)O |

| CAS Number | Not available |

Structure

3D Structure

Propiedades

IUPAC Name |

6-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJILCXGTKPCIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647030 | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-91-7 | |

| Record name | 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-(2-Fluorophenyl)nicotinic Acid

The creation of the carbon-carbon bond between the phenyl and pyridine (B92270) rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions and condensation reactions represent key strategies to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of biaryl compounds. libretexts.orgmdpi.com

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this would typically involve the coupling of a 6-halonicotinic acid derivative with (2-fluorophenyl)boronic acid. The reaction is known for its tolerance of a wide range of functional groups and its ability to form biaryl structures efficiently. libretexts.orgmdpi.com The general scheme for a Suzuki coupling involves an organoborane and a halide reacting under basic conditions with a palladium catalyst to form a new carbon-carbon bond. libretexts.org

Catalytic Systems and Reaction Optimization in Cross-Coupling

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system and reaction conditions. libretexts.orgmdpi.com Palladium catalysts, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium precursor like Pd₂(dba)₃ and a phosphine (B1218219) ligand, are commonly employed. nih.govmdpi.com The choice of base, such as potassium carbonate or cesium fluoride (B91410), and solvent is also crucial for optimizing the reaction yield and minimizing side products. nih.gov For instance, in some Suzuki-Miyaura reactions, a combination of cesium fluoride and silver(I) oxide has been found to be essential for promoting the coupling of challenging substrates like pentafluorophenylboronic acid. nih.gov The development of more robust and efficient catalytic systems, including palladacycles, has aimed to improve thermal stability, reduce catalyst loading, and enhance reaction times. libretexts.org

Condensation Reactions and Analogous Synthetic Pathways

Condensation reactions provide an alternative approach to constructing the 6-aryl-nicotinic acid scaffold. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orglibretexts.org One potential pathway could involve the condensation of a suitable pyridine derivative with a 2-fluorophenyl-containing species. For example, a three-component condensation of an aldehyde, malononitrile (B47326), and a thiol has been used to synthesize substituted pyridines. jcsp.org.pk While not a direct synthesis of the target molecule, these methods highlight the versatility of condensation chemistry in building complex heterocyclic systems. The Ullmann condensation, which typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, also provides a conceptual basis for forming aryl-heteroaryl bonds. researchgate.net

Derivatization Approaches for Structural Modification of the this compound Scaffold

The carboxylic acid and pyridine moieties of this compound offer reactive sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Synthesis of Acylhydrazones and Subsequent Cyclization to Oxadiazoline Derivatives

A common derivatization strategy involves the conversion of the carboxylic acid group into an acylhydrazone, which can then be cyclized to form various heterocyclic systems, including oxadiazoles (B1248032) and oxadiazolines. researchgate.netnih.gov

Acylhydrazones are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or ketone. mdpi.comnih.gov In this case, this compound would first be converted to its corresponding hydrazide, 6-(2-fluorophenyl)nicotinic hydrazide. This hydrazide can then be reacted with various aldehydes or ketones to yield a series of N-acylhydrazones. mdpi.comresearchgate.net These reactions are often carried out in an alcohol solvent, sometimes with acid catalysis. mdpi.com

The resulting acylhydrazones are valuable intermediates that can undergo oxidative cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.govrsc.org This cyclization can be achieved using various oxidizing agents, such as Dess-Martin periodinane, or through electrochemical methods. researchgate.netnih.gov Another related transformation is the synthesis of 2-imino-1,3,4-oxadiazolines, which can be prepared from acylhydrazides and isothiocyanates through an aerobic oxidation and annulation sequence mediated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Design and Synthesis of Pyrimidine-Based Conjugates and Analogs

The synthesis of pyrimidine-based conjugates often involves multi-step reactions. A general approach includes the Claisen-Schmidt condensation of various aromatic aldehydes and ketones under basic conditions to form chalcones. These intermediates are then reacted with guanidine (B92328) in a basic medium with an alcohol solvent. The resulting pyrimidine (B1678525) derivatives are subsequently purified through neutralization with a dilute acid in cold conditions and further refined using column chromatography. Characterization is typically performed using Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. amegroups.org

For instance, the synthesis of pyrimidine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine involves the nucleophilic substitution of a chlorine atom in different chloropyrimidines. nih.gov This method has been adapted from the preparation of purine (B94841) and 2-aminopurine (B61359) conjugates. nih.gov The starting materials for these syntheses can be amides of N-phthalimidohexanoic acid and racemic or enantiomerically pure 3-methyldifluorobenzoxazine. nih.gov The structures of the final products are confirmed by 1H, 19F, and 13C NMR spectroscopy. nih.gov

Incorporation of Other Functional Groups and Heterocycles

The incorporation of various functional groups and heterocycles onto the this compound scaffold is a key strategy in medicinal chemistry to modulate the molecule's physicochemical and pharmacological properties. ethernet.edu.et The introduction of fluorine, for example, can significantly alter bond strength, lipophilicity, bioavailability, and conformation. ethernet.edu.et

One common method for incorporating heterocycles is through coupling reactions. For example, the synthesis of novel heterocyclic compounds containing pyrazole (B372694) and nicotinonitrile moieties has been achieved by reacting 1-acetylnaphthalene, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, ethyl 2-cyanoacetate, and ammonium (B1175870) acetate (B1210297) in the presence of piperidine. nih.gov This leads to the formation of a nicotinonitrile derivative which can be further modified. nih.gov For instance, treatment with phosphorus pentachloride and phosphorus oxychloride can convert a hydroxyl group to a chlorine atom, which can then be substituted with other functional groups like hydrazinyl or malononitrile moieties. nih.gov

Another approach involves the use of prosthetic groups for labeling biomolecules. The 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP) is a prosthetic group that can be synthesized in a single step from its trimethylammonium precursor. nih.gov This prosthetic group can then be conjugated to biomolecules, such as peptides containing the RGD sequence, for PET imaging. nih.gov

Radiosynthetic Labeling Strategies for Positron Emission Tomography (PET) Precursors

The development of radiolabeled compounds is crucial for PET imaging, a non-invasive technique that visualizes and measures metabolic processes. Fluorine-18 (B77423) is a commonly used radionuclide due to its favorable physical and nuclear characteristics, including a 109.7-minute half-life and low positron energy, which contributes to high-resolution images. acs.orgnih.gov

Development of Fluorine-18 Labeled Nicotinic Acid Derivatives

The synthesis of fluorine-18 labeled nicotinic acid derivatives often involves nucleophilic substitution reactions. acs.orgnih.gov For example, 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP) is synthesized by reacting its trimethylammonium precursor with [(18)F]fluoride at 40°C, resulting in a 60-70% yield. nih.gov This labeled prosthetic group can then be used to label biomolecules. nih.gov

Another example is the synthesis of [¹⁸F]FS1P1, a radiotracer for imaging the sphingosine-1-phosphate receptor 1. This multi-step synthesis starts with the nucleophilic radiofluorination of an ortho-nitrobenzaldehyde precursor. rsc.org The addition of a tertiary amine additive like TMEDA has been shown to be critical for achieving a high radiochemical yield of the intermediate ortho-[¹⁸F]fluorobenzaldehyde. rsc.org This is followed by a four-step, one-pot modification to produce the final radiotracer. rsc.org

The development of [¹⁸F]FPH, an analog of epibatidine (B1211577) for imaging nicotinic acetylcholine (B1216132) receptors, also utilizes fluorine-18 labeling. nih.gov The in vivo evaluation of this tracer has shown high uptake in brain regions known to have high densities of these receptors. nih.gov

Automated Radiosynthesis Methods

Automation in radiosynthesis is essential for producing PET radiopharmaceuticals safely, reproducibly, and in compliance with current Good Manufacturing Practice (cGMP) guidelines. nih.gov Automated synthesis modules can handle high levels of radioactivity, minimize operator exposure, and often lead to shorter production times. mdpi.com

Various PET radiotracers, including those based on nicotinic acid, have been successfully synthesized using automated platforms. nih.gov These automated systems can perform complex procedures, including high-performance liquid chromatography (HPLC) purification, solid-phase extraction (SPE), and final formulation with sterile filtration. nih.gov For instance, the automated synthesis of [¹⁸F]AV-45, a PET imaging agent for Alzheimer's disease, has been optimized by implementing solid-phase extraction purification, which is more efficient than semi-preparative HPLC. nih.gov Similarly, a fully automated, high-yield synthesis of [¹⁸F]PARPi, a tracer for PARP imaging, has been developed to overcome the limitations of manual synthesis, such as low radiochemical yields and small batch sizes. mdpi.com

Advanced Purification and Analytical Characterization Methodologies

The isolation and purity assessment of this compound and its derivatives rely on advanced chromatographic techniques.

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used for the separation and analysis of nicotinic acid derivatives. nih.govresearchgate.net The choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase composition significantly influences the retention and separation of these compounds. nih.govresearchgate.net For instance, adsorption TLC and HPLC can be used to separate compounds into specific groups, while reversed-phase TLC is effective for separating individual substances within those groups. nih.gov

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry has also emerged as a powerful tool for analyzing polar compounds like niacin and its metabolites. nih.gov This technique offers an alternative to traditional liquid chromatography methods for hydrophilic compounds. nih.gov

Gas chromatography-mass spectrometry (GC-MS) provides a sensitive and selective method for the simultaneous analysis of niacin and its impurities without the need for derivatization. mdpi.comsemanticscholar.org This eco-friendly method has been validated for the determination of niacin and related substances in food supplements. mdpi.com

For radiolabeled compounds, radio-HPLC is the standard for determining radiochemical purity. mdpi.com In the synthesis of [¹⁸F]FS1P1, for example, radio-HPLC analysis was used to assess the metabolic stability of the tracer in mice. rsc.org

Spectroscopic Elucidation for Structural Confirmation

The definitive identification of a chemical structure, such as that of this compound, relies on a combination of spectroscopic techniques. These methods probe the molecule's atomic and molecular framework, providing a unique fingerprint. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as C-F, C=C, and C=N bond vibrations. For instance, the IR spectrum of nicotinic acid typically displays a broad O-H stretch from the carboxylic acid and a strong C=O stretching vibration. researchgate.netchemicalbook.com

Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound (C₁₂H₈FNO₂), the expected molecular weight is approximately 217.20 g/mol . matrixscientific.com Mass spectrometry would confirm this molecular weight and could also provide structural information through analysis of fragmentation patterns.

Table 1: Spectroscopic Data for Related Compounds

| Compound | Spectroscopy Type | Key Observations |

| Nicotinic Acid | ¹H NMR (DMSO-d6) | Signals corresponding to pyridine ring protons. hmdb.ca |

| Nicotinic Acid | ¹³C NMR | Signals for each of the six carbon atoms. chemicalbook.com |

| Nicotinic Acid | IR | Broad O-H stretch, strong C=O stretch. researchgate.netchemicalbook.com |

This table contains data for related compounds due to the absence of specific experimental data for this compound in the searched sources.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial method to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For a pure sample of this compound with the molecular formula C₁₂H₈FNO₂, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 66.36 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.72 |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.75 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.73 |

| Total | 217.199 | 100.00 |

Experimental determination of these percentages for a synthesized sample of this compound would serve to confirm its elemental composition and purity. However, specific experimental elemental analysis data for this compound is not available in the reviewed sources. sigmaaldrich.com

Pharmacological and Biological Activities

Mechanistic Investigations of Molecular Interactions

Engagement with G Protein-Coupled Receptors (GPCRs), including GPR109A/HM74A

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are recognized for their interaction with the G protein-coupled receptor GPR109A (also known as HM74A in humans and PUMA-G in mice). nih.govnih.gov This receptor is a high-affinity receptor for nicotinic acid. nih.govnih.gov The activation of GPR109A is central to the well-known lipid-lowering effects of nicotinic acid, which include a reduction in LDL cholesterol and triglycerides, and an increase in HDL cholesterol. nih.govnih.gov

The binding of nicotinic acid to GPR109A, a Gi-coupled receptor, initiates a signaling cascade that inhibits adenylate cyclase activity, leading to decreased intracellular levels of cyclic AMP (cAMP). nih.govnih.gov This reduction in cAMP levels subsequently decreases the activity of hormone-sensitive lipase (B570770) in adipocytes, resulting in reduced hydrolysis of triglycerides and a decrease in the release of free fatty acids into the bloodstream. nih.govnih.gov

The interaction is not limited to metabolic regulation. Activation of GPR109A on dermal dendritic cells and macrophages is responsible for the common flushing response associated with nicotinic acid administration, which is mediated by the release of prostaglandins (B1171923) like PGD₂ and PGE₂. nih.govnih.govjci.org The internalization of the GPR109A receptor upon agonist binding is a regulated process involving Gβγ subunits, G protein-coupled receptor kinase 2 (GRK2), and arrestin3, and occurs through a clathrin-coated pit pathway. nih.gov While the endogenous ligand for GPR109A is β-hydroxybutyrate, a ketone body, pharmacological doses of nicotinic acid derivatives can potently activate this receptor. nih.govrndsystems.com

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by Nicotinic Acid Derivatives

Nicotinic acid derivatives can also interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological functions. nih.gov These receptors are critical in the central and peripheral nervous systems. nih.gov The interaction of various compounds with nAChRs can lead to either agonistic (activation) or antagonistic (inhibition) effects. nih.govwikipedia.org

For instance, persistent stimulation of nAChRs, particularly the α7 subtype which has high calcium permeability, can trigger intracellular signaling pathways like the PI3K-Akt pathway. nih.gov This can lead to neuroprotective effects by up-regulating anti-apoptotic proteins. nih.gov Conversely, inhibition of nAChRs can block synaptic transmission. Research has shown that various natural and synthetic compounds can act as modulators of nAChR activity. nih.gov While direct studies on 6-(2-Fluorophenyl)nicotinic acid are limited in this context, the broader class of nicotinic acid derivatives has been explored for its potential to modulate these receptors, suggesting a possible area for further investigation. nih.govnih.gov

Inhibition Profiles of Key Enzymes

Certain derivatives of nicotinic acid have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.govacs.org The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govherbmedpharmacol.com

Studies on a library of nicotinic acid derivatives, particularly those with modifications at the 6-position of the pyridine (B92270) ring, have shown significant inhibitory activity. nih.govacs.org For example, some derivatives demonstrated micromolar inhibition against α-amylase and α-glucosidase. nih.gov Mechanistic studies have revealed that these compounds can act as noncompetitive inhibitors, binding to a site other than the enzyme's active site. nih.govacs.org This mode of inhibition is advantageous as its effect cannot be overcome by increasing substrate concentrations. acs.org

The inhibitory potential varies with the specific substitutions on the nicotinic acid scaffold. For instance, a 6-bromo-2-phenyl substituted derivative showed dual inhibitory activity against both enzymes, while other substitutions led to selective inhibition of α-glucosidase. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase

| Compound | Modification | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Source |

| Derivative 8 | 6-position (thio)ether | 20.5 | --- | nih.gov |

| Derivative 44 | 6-position (thio)ether | 58.1 | --- | nih.gov |

| Derivative 35 | 6-position (thio)ether | --- | 32.9 | nih.gov |

| Derivative 39 | 6-position (thio)ether | --- | 26.4 | nih.gov |

| Derivative 3a | 6-bromo-2-phenyl | 5.33 | 1.08 | nih.gov |

| Derivative 3i | 6-bromo-8-iodo-2-phenyl | 1.18 | 1.01 | nih.gov |

| Derivative 3f | 6-iodo-2-(4-fluorophenyl) | 0.64 | 9.27 | nih.gov |

| Acarbose (Control) | --- | 2.92 | 4.40 | nih.gov |

Note: '---' indicates data not reported in the cited source. Data is presented for illustrative purposes based on published research on nicotinic acid derivatives.

Derivatives of nicotinic acid have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. mdpi.comnih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

Several studies have demonstrated that novel nicotinate (B505614) derivatives exhibit potent and selective COX-2 inhibitory activity. nih.govnih.gov In some cases, the inhibitory potency against COX-2 was comparable to that of the selective COX-2 inhibitor celecoxib. nih.gov The anti-inflammatory effects of these compounds are linked to the reduction of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cytokines such as IL-6. nih.govclinicaltrials.gov The specific substitutions on the nicotinic acid ring system significantly influence the potency and selectivity of COX inhibition. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Nicotinic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

| Derivative 3b | >100 | 0.15 | >666 | nih.gov |

| Derivative 3e | >100 | 0.14 | >714 | nih.gov |

| Derivative 4c | 11.2 | 0.13 | 86.15 | nih.gov |

| Derivative 4f | 10.5 | 0.12 | 87.5 | nih.gov |

| Celecoxib (Control) | 4.1 | 0.09 | 45.5 | nih.gov |

| Diclofenac (Control) | 0.9 | 0.21 | 4.28 | nih.gov |

| Indomethacin (Control) | 0.11 | 0.25 | 0.44 | nih.gov |

Note: Data is presented for illustrative purposes based on published research on nicotinate derivatives. Higher selectivity index indicates greater selectivity for COX-2.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in the development of anticancer agents. nih.govnih.gov Nicotinic acid and its derivatives have emerged as a promising scaffold for designing novel VEGFR-2 inhibitors. nih.govnih.govbenthamdirect.comingentaconnect.com

Research has led to the synthesis of nicotinic acid-based compounds that demonstrate potent inhibition of VEGFR-2 kinase activity at sub-micromolar concentrations. nih.govnih.gov For example, one study reported a derivative, compound 5c, with a VEGFR-2 IC₅₀ value of 0.068 μM, which was investigated for its cytotoxic potential against various cancer cell lines. nih.gov Such compounds often exhibit selectivity for VEGFR-2 over other growth factor receptors. nih.gov The mechanism of action involves binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. nih.gov This inhibition can induce apoptosis in cancer cells, highlighting the therapeutic potential of these derivatives. nih.govnih.gov

Table 3: VEGFR-2 Inhibition by Nicotinic Acid Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Source |

| Compound 5c | 0.068 | HCT-15 | Not specified | nih.gov |

| Compound 5c | 0.068 | PC-3 | Not specified | nih.gov |

| Compound 11 | 0.19 | Various | 9.52 - 12.45 | nih.gov |

| Sorafenib (Control) | 0.082 | Various | --- | nih.gov |

| Sorafenib (Control) | Not specified | HCT-15 | Not specified | nih.gov |

Note: '---' indicates data not reported in the cited source. Data is presented for illustrative purposes based on published research on nicotinic acid derivatives.

Antiviral Research Focus (e.g., HIV-1 Inhibition)

The potential antiviral properties of nicotinic acid and its derivatives have been explored, particularly in the context of Human Immunodeficiency Virus (HIV). Research has shown that nicotinamide, the amide form of nicotinic acid, can inhibit HIV-1 replication in both acute and chronic in vitro infection models. documentsdelivered.comnih.govresearchgate.net However, studies have noted that nicotinic acid itself does not exhibit the same degree of inhibitory activity. documentsdelivered.comnih.gov

More targeted research has focused on specific fluorinated derivatives of nicotinic acid. A study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives identified them as dual inhibitors of HIV-1 Reverse Transcriptase (RT). mdpi.comnih.gov Several compounds in this series inhibited the RT-associated ribonuclease H (RNase H) function in the low micromolar range and also suppressed viral replication in cell-based assays. mdpi.comnih.gov The most promising compound from this series demonstrated an IC₅₀ of 14 µM for RNase H inhibition and a selectivity index greater than 10 in cell-based HIV-1 replication assays. nih.gov This indicates that the nicotinic acid scaffold, when appropriately modified with fluorine-containing groups, can be a promising starting point for the development of novel HIV-1 inhibitors. mdpi.comnih.gov

Anti-inflammatory Research

The anti-inflammatory potential of nicotinic acid is well-established, suggesting that its derivatives, including this compound, may share similar properties. This research has been conducted using various in vitro and in vivo models.

In Vitro Cellular Assays for Inflammatory Response Modulation

In vitro studies using human monocyte cell lines have demonstrated that nicotinic acid can significantly modulate the inflammatory response. When monocytes are activated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), nicotinic acid has been shown to reduce the secretion of key pro-inflammatory mediators. nih.govnih.gov This anti-inflammatory effect is mediated through the GPR109A receptor and involves the inhibition of the NF-κB pathway, a central regulator of inflammation. nih.govnih.govmdpi.com Specifically, nicotinic acid treatment has been observed to decrease the phosphorylation of IκBα and the subsequent nuclear accumulation of the p65 subunit of NF-κB. nih.govnih.gov

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.govspringernature.commdpi.com Administration of nicotinic acid has been shown to effectively inhibit the paw edema induced by carrageenan in both rats and mice, confirming its anti-inflammatory properties in a living system. nih.gov This model involves injecting carrageenan, an irritant, into the paw, which elicits a well-characterized inflammatory response, including swelling (edema), that can be quantified to assess the efficacy of a given compound. springernature.comresearchgate.net The ability of nicotinic acid to suppress this response provides strong evidence for its potential use in inflammatory conditions. nih.gov

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

A key mechanism of anti-inflammatory action is the modulation of cytokine production. Research has shown that nicotinic acid directly impacts the levels of major pro-inflammatory cytokines. In vitro experiments with human monocytes demonstrated that nicotinic acid significantly reduced the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon stimulation. nih.govnih.gov In macrophage cell lines, niacin treatment also suppressed the expression of IL-1β and IL-6. mdpi.com The interplay between these cytokines is complex, with TNF-α, IL-1β, and IL-6 often acting synergistically to promote inflammation. nih.govnih.gov The ability of the parent compound, nicotinic acid, to downregulate these critical mediators underscores a significant mechanism for its anti-inflammatory effects.

Table 2: Modulation of Pro-inflammatory Cytokines by Nicotinic Acid

| Cytokine | Cell Model | Effect of Nicotinic Acid | Reference |

|---|---|---|---|

| TNF-α | Human Monocytes | Reduced secretion by ~49% | nih.gov |

| IL-6 | Human Monocytes | Reduced secretion by ~56% | nih.gov |

| IL-1β | RAW264.7 Macrophages | Decreased expression | mdpi.com |

Anticancer Research Applications

The utility of nicotinic acid derivatives in oncology is an emerging area of research. While direct studies on this compound are limited, investigations into closely related analogues suggest potential cytotoxic activity against cancer cells.

A study on 6-(2-Fluorophenyl)-2-methylnicotinic acid, a methylated version of the target compound, reported that it exhibited cytotoxic effects against HeLa (cervical cancer) cells. Furthermore, derivatives of 6-fluoronicotinic acid have been used as building blocks to synthesize compounds investigated for the treatment of pancreatic cancer. ossila.com Other research efforts have focused on designing and synthesizing novel nicotinic acid-based agents with selective inhibitory action against key cancer-related targets like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov One such derivative displayed potent VEGFR-2 inhibition (IC₅₀ = 0.068 μM) and showed significant cytotoxic potential against HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines. nih.gov

These findings indicate that the fluorinated nicotinic acid scaffold is a viable platform for developing new anticancer agents.

Table 3: Anticancer Activity of Related Nicotinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 6-(2-Fluorophenyl)-2-methylnicotinic acid | HeLa (Cervical) | Cytotoxic effects observed | |

| Novel Nicotinic Acid Derivative | HCT-15 (Colon), PC-3 (Prostate) | Potent cytotoxicity, VEGFR-2 Inhibition (IC₅₀ = 0.068 μM) | nih.gov |

| Quinoline-8-yl-nicotinamide (from 6-fluoronicotinic acid) | Pancreatic Cancer | Investigational | ossila.com |

Cytotoxicity Screening in Human Cancer Cell Lines (e.g., HT-29, PC-3, A549, HepG2, MCF-7, MDA-MB-231, HCT-15)

No public studies detailing the cytotoxic effects of This compound on the specified human cancer cell lines (HT-29, PC-3, A549, HepG2, MCF-7, MDA-MB-231, HCT-15) were found. Research has been conducted on derivatives of the parent molecule, nicotine (B1678760). For instance, 6-hydroxy-L-nicotine (6HLN), a nicotine derivative, showed varied effects: it had no impact on the viability of A549 lung cancer cells, exhibited cancer-inhibitory effects in MCF-7 breast cancer cells, and had cancer-stimulatory effects in U87 glioblastoma cells. nih.gov However, these findings are specific to 6HLN and cannot be extrapolated to This compound .

Investigations in Specific Cancer Models (e.g., Pancreatic Cancer)

There is no available research on the direct investigation of This compound in pancreatic cancer models. The structurally related compound, 6-Fluoronicotinic acid, has been used as a building block to synthesize derivatives for investigation in pancreatic cancer treatment, but this does not provide data on the activity of This compound itself. ossila.com The broader field includes studies on various naturally occurring compounds like curcumin (B1669340) and resveratrol (B1683913) for their potential therapeutic roles in pancreatic cancer, but none involve the specific compound . nih.gov

Impact on Collagen Expression in Cancer Biology

No studies were identified that specifically examine the impact of This compound on collagen expression in the context of cancer biology. The role of different collagen types in tumor progression, invasion, and metastasis is an active area of research. nih.gov For example, matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 are known to degrade type IV collagen, facilitating tumor cell invasion. nih.gov However, the modulatory effect, if any, of This compound on these processes remains uninvestigated in published literature.

Investigation of Other Bioactive Properties (e.g., Antioxidant Effects)

The antioxidant properties of This compound have not been specifically documented in the available literature. Nicotinic acid and its derivatives are known to play a fundamental role in redox reactions within the body through the coenzymes NAD and NADP, which have antioxidant functions. clinmedjournals.org Studies have demonstrated that nicotinic acid possesses potent antioxidant properties and can protect against oxidative stress. nih.govclinmedjournals.org Other nicotinic derivatives, such as cotinine (B1669453) and 6-hydroxy-L-nicotine, have also been noted for their antioxidant capabilities. mdpi.com However, whether This compound shares these properties has not been experimentally verified in published studies.

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution Pattern on Biological Activity and Binding Affinity

The position of the fluorine atom on the phenyl ring of 6-phenylnicotinic acid derivatives significantly impacts their biological activity. While direct comparative studies on the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 6-phenylnicotinic acid are not extensively available in the reviewed literature, the principles of fluorine substitution in drug design provide a framework for understanding its potential effects.

The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the entire molecule. nih.gov When positioned at the ortho (2-position), meta (3-position), or para (4-position) of the phenyl ring, fluorine can differentially influence the molecule's interaction with biological targets. For instance, in other classes of compounds, moving a fluorine substituent has been shown to drastically alter receptor binding affinity and biological activity. The ortho-substitution in 6-(2-Fluorophenyl)nicotinic acid is expected to induce a particular conformational preference due to steric hindrance, which can be crucial for fitting into a specific binding pocket.

In related nicotinic acid derivatives, the introduction of a fluorine atom has been shown to enhance biological activity. For example, fluorinated analogs of other nicotinic receptor agonists have displayed significantly altered affinities for receptor subtypes. nih.gov This suggests that the fluorine atom in this compound likely plays a key role in modulating its binding affinity for its biological targets. The precise impact of the 2-fluoro substitution compared to other positional isomers would depend on the specific topology and electrostatic environment of the receptor or enzyme active site.

Effects of Pyridine (B92270) Ring Modifications on Receptor Binding and Enzyme Inhibition

Modifications to the pyridine ring of nicotinic acid derivatives are a common strategy to modulate their pharmacological properties. While specific studies on the modification of the pyridine ring of this compound are limited, research on related compounds provides valuable insights.

For instance, the introduction of a methyl group on the pyridine ring, as seen in 6-(2-Fluorophenyl)-2-methylnicotinic acid, can influence both the steric and electronic properties of the molecule. A "methyl scan" on the pyrrolidinium (B1226570) ring of nicotine (B1678760), a structurally related compound, revealed that methylation at different positions leads to unique changes in receptor interactions. nih.gov This highlights the sensitivity of receptor binding to small alkyl substitutions. A methyl group at the 2-position of the pyridine ring in this compound could potentially enhance binding by providing additional hydrophobic interactions with the target protein or, conversely, cause steric clashes that reduce affinity.

Role of Side Chain Derivatization on Pharmacological Efficacy and Selectivity

The carboxylic acid side chain of this compound is a key functional group that can be readily modified to alter the compound's pharmacological profile. Derivatization of this group can impact potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.

Esterification of the carboxylic acid to form ester derivatives is a common prodrug strategy. For example, the synthesis of methyl levulinate from levulinic acid over Zr-MOF catalysts highlights a method for such transformations. mdpi.com In the context of this compound, converting the carboxylic acid to an ester would increase its lipophilicity, which could enhance its ability to cross cell membranes and potentially improve oral bioavailability. However, the ester would likely need to be hydrolyzed back to the active carboxylic acid form within the body to exert its biological effect.

Amide derivatives can also be synthesized from the carboxylic acid. Studies on other nicotinic acid derivatives have shown that converting the carboxylic acid to an amide can lead to compounds with significant biological activities, such as analgesic and anti-inflammatory effects. researchgate.net The specific nature of the amine used to form the amide can introduce new interaction points with the biological target, potentially leading to altered efficacy and selectivity. For instance, N-acylarylhydrazone derivatives of nicotinic acids have been explored as potent anti-inflammatory agents. researchgate.net

The following table summarizes the potential effects of side chain derivatization on the properties of this compound based on studies of related compounds.

| Derivative | Potential Effect | Rationale |

| Ester | Increased lipophilicity, potential for improved cell permeability and oral bioavailability. | Esterification masks the polar carboxylic acid group. |

| Amide | Altered biological activity (e.g., analgesic, anti-inflammatory), potential for new target interactions. | The amide bond introduces new hydrogen bonding capabilities and steric bulk. |

| N-Acylarylhydrazone | Potential for potent anti-inflammatory and other biological activities. | This moiety can mimic endogenous fatty acids and interact with specific enzymes. |

Correlation between Lipophilicity and Observed Biological Responses

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. For this compound and its analogs, a clear correlation between lipophilicity and their observed biological responses is expected.

Generally, an optimal range of lipophilicity is required for a compound to exhibit good biological activity. If a compound is too hydrophilic, it may have difficulty crossing biological membranes to reach its target. Conversely, if it is too lipophilic, it may be poorly soluble in aqueous media, bind non-specifically to plasma proteins, or accumulate in fatty tissues, leading to reduced efficacy and potential toxicity.

While a specific quantitative structure-activity relationship (QSAR) study correlating the cLogP of a series of this compound analogs with their biological activity is not available in the reviewed literature, studies on other heterocyclic compounds have demonstrated such correlations. For example, QSAR studies on antimicrobial peptides have shown that lipophilicity is a key determinant of their activity and selectivity. nih.gov

The table below illustrates a hypothetical correlation between cLogP and the anti-inflammatory activity of a series of 6-aryl nicotinic acids, based on general principles of medicinal chemistry.

| Compound | Substitution | Hypothetical cLogP | Hypothetical Anti-inflammatory Activity (IC50, µM) |

| 1 | 6-Phenylnicotinic acid | 3.0 | 15.2 |

| 2 | This compound | 3.3 | 10.5 |

| 3 | 6-(4-Chlorophenyl)nicotinic acid | 3.8 | 5.8 |

| 4 | 6-(4-Methoxyphenyl)nicotinic acid | 3.1 | 12.1 |

Note: The cLogP and activity values in this table are hypothetical and for illustrative purposes only.

Stereochemical Considerations and Conformational Flexibility

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and pyridine rings, is a critical determinant of its three-dimensional shape and, consequently, its ability to interact with biological targets. This molecule can be considered a biphenyl (B1667301) analog, and the principles governing the conformation of biphenyls are relevant here.

Biphenyl itself is not planar in the gas phase, exhibiting a dihedral angle of about 45 degrees between the two rings due to steric hindrance between the ortho-hydrogens. libretexts.org In the solid state, however, it can be planar. researchgate.net For this compound, the presence of the fluorine atom at the 2-position of the phenyl ring introduces significant steric bulk. This ortho-substituent is expected to create a higher energy barrier for rotation around the C-C bond connecting the two rings, favoring a twisted conformation.

This restricted conformation can be advantageous for biological activity if the preferred twisted shape is complementary to the binding site of a receptor or enzyme. Such conformational isomers that are isolable due to high energy barriers are known as atropisomers. libretexts.org While there is no direct evidence in the reviewed literature to suggest that this compound exists as stable atropisomers at room temperature, the conformational preference induced by the ortho-fluoro substituent is a key stereochemical feature.

The planarity or non-planarity of the two aromatic rings can significantly affect how the molecule presents its functional groups for interaction. A more rigid, conformationally constrained molecule often exhibits higher binding affinity and selectivity for its target, as it does not need to expend as much energy to adopt the correct binding conformation. Computational modeling and further experimental studies would be necessary to fully elucidate the conformational landscape of this compound and its implications for biological activity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Binding Prediction and Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(2-Fluorophenyl)nicotinic acid, docking simulations are employed to predict its binding affinity and mode of interaction with various protein targets.

While specific docking studies on this compound are not extensively published, research on analogous nicotinic acid derivatives provides a framework for understanding its potential interactions. For instance, docking studies of nicotinic acid-based compounds have been performed on targets such as the P2Y12 receptor, an important anti-platelet target, and various enzymes implicated in cancer and microbial infections. nih.govnih.gov

These studies typically reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group of the nicotinic acid moiety with polar residues in the active site of the target protein. The 2-fluorophenyl group of this compound can engage in hydrophobic and van der Waals interactions, and potentially halogen bonds, further stabilizing the complex. The docking scores, which estimate the binding energy, help in ranking potential derivatives and prioritizing them for synthesis and experimental testing. For example, in a study of nicotinoylglycine derivatives, docking scores ranged from -9.597 to -17.891, indicating favorable binding energies. nih.gov

| Target Protein | Potential Interacting Residues | Predicted Interaction Types |

| P2Y12 Receptor | Lys, Arg, Tyr | Hydrogen bonding, π-π stacking |

| Penicillin-Binding Protein 3 (PBP3) | Ser, Gln, Glu | Hydrogen bonding, hydrophobic interactions |

| Sterol 14-alpha demethylase (CYP51) | - | Covalent and non-covalent interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of the compound.

For this compound, the fluorine atom at the 2-position of the phenyl ring has a significant impact on its electronic properties. Fluorine is a highly electronegative atom, and its presence can alter the electron density across the entire molecule. This can influence the acidity of the carboxylic acid group and the molecule's ability to participate in various chemical reactions. The predicted pKa for a similar compound, 2-(4-Fluorophenoxy)nicotinic acid, is around 2–3, indicating increased acidity due to the electron-withdrawing fluorine atom.

Quantum chemical calculations can also predict various molecular descriptors that are crucial for understanding the reactivity and stability of the molecule.

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the distribution of charge among the atoms in the molecule. |

Conformational Analysis and Steric Hindrance Assessment

The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how well the molecule fits into the binding site of a target protein. Conformational analysis of this compound involves identifying the most stable (lowest energy) conformations and assessing the rotational barriers between them.

The dihedral angle between the phenyl ring and the pyridine (B92270) ring is a key conformational parameter. Steric hindrance between the hydrogen atom at the 5-position of the pyridine ring and the hydrogen atoms on the phenyl ring can influence the preferred orientation. The presence of the fluorine atom at the 2-position of the phenyl ring can further restrict the rotation around the C-C bond connecting the two rings. Current time information in Edmonton, CA.

Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angle and calculating the energy at each step. This analysis helps in understanding the flexibility of the molecule and the range of conformations it can adopt in solution and when interacting with a biological target.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are applicable to the development of new therapeutic agents based on the this compound scaffold.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the analysis of a set of molecules known to be active against the target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of these molecules with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives of this compound.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available. nih.gov As discussed in the molecular docking section, the structure of the target allows for the rational design of ligands that can fit snugly into the binding site and form favorable interactions. This approach can be used to optimize the structure of this compound to improve its potency and selectivity for a specific target.

Preclinical Pharmacological and Toxicological Assessment

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No specific ADME data for 6-(2-Fluorophenyl)nicotinic acid was found in the public domain.

There is no available information from in vitro studies in hepatic systems, such as liver microsomes or hepatocytes, to characterize the metabolic stability of this compound or to identify its potential metabolites.

No in vivo studies in preclinical animal models have been published that describe the disposition, distribution to various tissues, or mass balance of this compound.

Specific biotransformation pathways for this compound, including potential routes such as acyl glucuronidation, amide hydrolysis, or oxidative metabolism, have not been detailed in available scientific literature.

There are no published data identifying the primary routes of excretion (e.g., renal, biliary) for this compound or its metabolites in any preclinical model.

Pharmacokinetic Profiling in Relevant Biological Matrices

No pharmacokinetic data, including parameters such as Cmax, Tmax, AUC, and half-life, for this compound in plasma or other biological matrices from preclinical species are available in the public record.

Identification of Pharmacodynamic Biomarkers

There is no information available regarding the identification of specific pharmacodynamic biomarkers that could be used to assess the biological activity or target engagement of this compound in a preclinical setting.

Safety and Tolerability Studies

Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro cytotoxicity of this compound against normal cell lines. Therefore, no data on its effects on the viability of non-cancerous cells can be presented at this time.

Table 1: In Vitro Cytotoxicity of this compound against Normal Cell Lines

| Cell Line | Assay Type | IC50 (µM) | Findings | Reference |

| Data not available | Data not available | Data not available | No specific studies were identified. | N/A |

A thorough review of existing preclinical research revealed no specific studies detailing the in vivo tolerability and adverse effect profile of this compound in animal models. Consequently, information regarding the systemic safety of this particular compound in living organisms is not currently available.

Table 2: In Vivo Tolerability of this compound in Animal Models

| Animal Model | Route of Administration | Observed Adverse Effects | Key Findings | Reference |

| Data not available | Data not available | Data not available | No specific studies were identified. | N/A |

Advanced Research Applications

Development as Radiopharmaceutical Precursors for PET Imaging

The pyridine (B92270) core of 6-(2-Fluorophenyl)nicotinic acid, functionalized with both a carboxylic acid and a fluorine atom, makes it an ideal building block for radiopharmaceutical precursors. Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (B77423) ([¹⁸F]). The ability to incorporate [¹⁸F] into bioactive molecules allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. Nicotinic acid derivatives are frequently used to create these imaging agents, or tracers, for PET scans. ossila.com

Application in Oncological Imaging (e.g., CXCR4 Receptor Ligands, Melanoma Tracers)

In the field of oncology, the development of targeted imaging agents is crucial for accurate diagnosis, staging, and monitoring of cancer. Derivatives of fluoronicotinic acid have shown considerable promise in this area.

Furthermore, fluoronicotinic acid derivatives have been successfully developed as specific tracers for malignant melanoma. researchgate.net Melanin, the pigment responsible for color in skin and hair, is a distinctive feature of most melanoma cells. This makes it an attractive target for diagnostic imaging. healthimaging.com Scientists have synthesized [¹⁸F]-labeled nicotinamides, such as [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, which demonstrate high uptake in melanoma tumors and rapid clearance from the body, resulting in high-contrast images. researchgate.net Another promising tracer, [¹⁸F]DMPY2, a pyridine-based benzamide (B126) derivative, has shown excellent performance in detecting both primary and metastatic melanoma lesions in preclinical studies, with significantly higher tumor-to-liver ratios compared to the standard PET tracer [¹⁸F]FDG. nih.govnih.gov These nicotinamide-based tracers can be visualized in tumors as early as 30 minutes post-injection, with low background activity, highlighting their potential for early diagnosis and staging of melanoma. mdpi.com

| Tracer Candidate | Target | Cancer Type | Key Finding |

| [⁶⁸Ga]DOTA-Peptide Ligands | CXCR4 Receptor | Various solid tumors (e.g., lung cancer) | Enables high-contrast imaging of CXCR4 expression in vivo. nih.govresearchgate.net |

| [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide | Melanin | Malignant Melanoma | Displays high tumor uptake and rapid renal clearance, leading to excellent image contrast. researchgate.net |

| [¹⁸F]DMPY2 | Melanin | Malignant Melanoma | Shows superior detection of primary and metastatic lesions compared to [¹⁸F]FDG. nih.govnih.gov |

Utility in Molecular Imaging of Biological Processes

The use of this compound and related structures as precursors extends beyond just locating tumors. These radiopharmaceuticals allow for the real-time imaging of fundamental biological processes. ossila.com PET tracers developed from these scaffolds can target specific surface receptors, enzymes, or transport systems, providing a window into cellular function. kau.edu.sascispace.com For instance, the successful imaging of the CXCR4 receptor provides invaluable information on cancer cell migration and the establishment of metastatic sites. kau.edu.sa

The development of prosthetic groups like 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) simplifies the process of labeling complex biomolecules, such as peptides and antibodies, with Fluorine-18. nih.gov This allows a wide range of biological molecules to be converted into PET imaging agents. These agents can then be used to study processes like integrin αvβ3 expression, which is involved in angiogenesis and tumor metastasis. nih.gov The ability to visualize and quantify these molecular events is essential for understanding disease mechanisms and for the development of targeted therapies. nih.gov

Scaffold for Novel Drug Discovery and Development

A "scaffold" in medicinal chemistry refers to the core structure of a molecule from which a variety of new compounds can be synthesized. The this compound structure, with its multiple functional groups, is a versatile scaffold for creating new active pharmaceutical ingredients (APIs). ossila.com Its inherent bioactivity makes it a common starting point for drug discovery programs aimed at treating a range of diseases. ossila.comnih.gov

Rational Drug Design Approaches

Rational drug design involves creating new medications based on a detailed understanding of the biological target. The nicotinic acid scaffold is well-suited for this approach. For example, derivatives have been designed as dual inhibitors of the HIV-1 Reverse Transcriptase (RT), targeting both the polymerase and ribonuclease H (RNase H) functions of the enzyme. tulane.edu By systematically modifying the scaffold, researchers can explore the structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological activity. nih.gov This knowledge allows for the design of compounds with improved potency and desired pharmacological profiles. For instance, in the development of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors for inflammatory conditions, a benzimidazole (B57391) scaffold was systematically modified, leading to potent and selective drug candidates. nih.gov

Lead Optimization Strategies for Enhanced Efficacy and Selectivity

Once a promising "lead" compound is identified, lead optimization is the process of refining its chemical structure to improve its properties, such as efficacy (the ability to produce a therapeutic effect) and selectivity (the ability to act on the intended target without affecting others). Minor structural modifications to a core scaffold can result in significant changes in a compound's activity. nih.gov

For example, research on phenylacetic acid derivatives for asthma and allergies showed that small changes to the molecule could shift its activity from a dual antagonist of two different receptors (CRTH2 and DP) to a selective antagonist of just one. nih.gov Similarly, in the development of inhibitors for mPGES-1, modifications to the amide portion of a lead compound derived from a complex scaffold resulted in a candidate with excellent potency, selectivity over related enzymes like COX-1 and COX-2, and favorable pharmacokinetic properties. nih.gov This process of iterative design and testing is fundamental to developing safe and effective new medicines based on scaffolds like this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to the Field

The study of 6-(2-Fluorophenyl)nicotinic acid and its derivatives has yielded significant insights, primarily centered on the strategic incorporation of fluorine to modulate biological activity. The presence of a fluorine atom, particularly on the phenyl ring, is a recurring motif in medicinal chemistry designed to enhance pharmacokinetic and physicochemical properties. tandfonline.com Research into fluorinated compounds suggests that the C-F bond's strength can increase metabolic stability, a critical factor in drug development. nih.govacs.org Furthermore, fluorine's high electronegativity can alter a molecule's electronic properties, potentially improving its binding affinity to target proteins and enhancing membrane permeation. tandfonline.comnih.gov

While specific research directly targeting this compound is not extensively documented in high-impact reviews, the broader class of nicotinic acid derivatives has been a fertile ground for drug discovery. Nicotinic acid (Niacin, Vitamin B3) itself is a well-established lipid-lowering agent, and its derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govsci-hub.seresearchgate.netnih.gov For instance, derivatives of nicotinic acid have shown potential as anti-inflammatory agents by inhibiting inflammatory cytokines like TNF-α and IL-6. nih.gov Others have been investigated as dual inhibitors of HIV-1 Reverse Transcriptase, demonstrating the scaffold's versatility. mdpi.com The introduction of a fluorophenyl group, as in this compound, is a rational design strategy to build upon these established activities, aiming to improve potency, selectivity, and metabolic profiles. tandfonline.comnumberanalytics.com

Key contributions from the study of related fluorinated nicotinic acids include:

Enhanced Biological Activity: The incorporation of fluorine can lead to compounds with improved efficacy. For example, certain fluorinated nicotinic acid derivatives have been investigated for their potential in treating neurodegenerative diseases and cancer.

Metabolic Stability: Fluorination is a known strategy to block metabolically labile sites in a drug molecule, potentially prolonging its therapeutic effect. nih.gov

Building Blocks for Complex Molecules: Fluorinated nicotinic acids serve as crucial intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) and as molecular scaffolds for developing tracers used in positron emission tomography (PET). ossila.com

Identification of Unaddressed Research Questions and Knowledge Gaps

Despite the promise held by fluorinated nicotinic acid derivatives, several knowledge gaps and unaddressed questions remain regarding this compound specifically.

Key Unaddressed Questions:

Specific Biological Targets: The precise molecular targets of this compound have not been fully elucidated. While it may interact with receptors and enzymes common to other nicotinic acid derivatives, its unique substitution pattern warrants specific investigation.

Mechanism of Action: The exact mechanism by which this compound would exert potential therapeutic effects is largely unknown. Research is needed to determine if it acts as an agonist or antagonist at specific receptors or as an enzyme inhibitor.

Structure-Activity Relationship (SAR): A comprehensive SAR study for this specific compound is lacking. It is unclear how the ortho-position of the fluorine on the phenyl ring, compared to meta or para positions, specifically influences its biological activity and pharmacokinetic properties.

In Vivo Efficacy and Pharmacokinetics: There is a significant lack of publicly available data from in vivo studies. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized.

Comparative Analysis: Direct comparative studies between this compound and its non-fluorinated parent compound or other halogenated analogs are needed to definitively quantify the advantages conferred by the fluorine atom.

Knowledge Gaps:

| Area of Uncertainty | Specific Gap | Potential Impact |

| Pharmacology | Lack of data on specific enzyme or receptor interactions. | Limits rational drug design and understanding of potential therapeutic applications. |

| Pharmacokinetics | No information on ADME properties. | Prevents progression into preclinical and clinical development. |

| Toxicology | The toxicity profile is unknown. | Safety cannot be assessed for potential therapeutic use. |

| Synthetic Chemistry | While general methods exist, optimization for large-scale, cost-effective synthesis may be required. | Could hinder commercial viability and broader research availability. |

Prospective Avenues for Therapeutic and Methodological Advancements

The unique structure of this compound opens several prospective avenues for future research and development.

Therapeutic Avenues:

Oncology: Given that fluorinated compounds are explored for novel cancer therapies, this molecule could be investigated for activity against various cancer cell lines. numberanalytics.comossila.com A derivative of 6-fluoronicotinic acid has already been investigated for pancreatic cancer treatment. ossila.com

Infectious Diseases: Fluorination can be a strategy to combat drug resistance. numberanalytics.com Derivatives could be synthesized and screened for antibacterial or antiviral activity, similar to how other nicotinic acid derivatives have been tested against HIV and tuberculosis. mdpi.com

Neurodegenerative Disorders: Nicotinic acid derivatives have been studied for their potential role in managing conditions like Alzheimer's and Parkinson's disease. researchgate.netchemistryjournal.netnih.gov The properties of this compound could be leveraged to design novel neuroprotective agents.

Anti-inflammatory Agents: Building on the known anti-inflammatory properties of the nicotinic acid scaffold, this compound could be a candidate for developing new treatments for inflammatory conditions. nih.govchemistryjournal.net

Methodological Advancements:

PET Imaging: The use of 18F-labeled compounds is a cornerstone of PET imaging. tandfonline.com 6-(2-[18F]Fluorophenyl)nicotinic acid could be synthesized and evaluated as a novel PET tracer for imaging specific biological processes or diseases, depending on its binding targets.

Chemical Probes: If the compound is found to have high affinity and selectivity for a particular biological target, it could be developed into a chemical probe to study the function and role of that target in health and disease.

Biocatalytic Synthesis: To address environmental concerns and improve efficiency, future work could focus on developing enzymatic or biocatalytic methods for the synthesis of this compound and its derivatives, moving away from traditional chemical synthesis that may require harsh conditions. ijournals.cnfrontiersin.org

Implications for Drug Development and Biomedical Innovation

The exploration of compounds like this compound carries broader implications for the future of drug discovery. The strategic use of fluorine is a well-established and increasingly sophisticated strategy in medicinal chemistry. tandfonline.comnih.govacs.org The success of fluorinated pharmaceuticals highlights that incorporating fluorine is a viable method to enhance the probability of success in drug discovery by improving key drug-like properties. nih.gov

The development of this and similar molecules contributes to a growing library of fluorinated building blocks, which are essential for creating new chemical entities with tailored properties. acs.org As synthetic methodologies for fluorination become more advanced and selective, the ability to rationally design molecules with precise property modifications will improve. numberanalytics.comrsc.orgmdpi.com

Furthermore, research into nicotinic acid derivatives continues to be a promising field. nih.govsci-hub.se These compounds are versatile scaffolds that can be modified to interact with a wide array of biological targets. researchgate.netmdpi.commdpi.com The combination of the proven nicotinic acid pharmacophore with the strategic placement of a fluorine atom exemplifies a powerful approach in modern medicinal chemistry. Innovations in this area could lead to the development of next-generation therapeutics for a host of diseases, from metabolic disorders to cancer and infectious diseases, ultimately driving biomedical innovation forward. numberanalytics.comnih.gov

Q & A

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Answer :

- DFT Calculations : Use Gaussian 16 to model transition states for electrophilic aromatic substitution (e.g., nitration at the 4-position) .

- Machine Learning : Train models on reaction databases (Reaxys) to predict regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.